molecular formula C13H12ClN3O B034219 4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 103026-14-8

4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B034219
CAS RN: 103026-14-8
M. Wt: 261.7 g/mol
InChI Key: HJOMYVNTKCHMPS-UHFFFAOYSA-N
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Description

“4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .


Synthesis Analysis

The synthesis of this compound involves several steps. An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo [2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It is a versatile chemical compound with diverse properties. It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .


Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It undergoes various reactions, making it valuable in the synthesis of complex organic compounds .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . It appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

Janus Kinase (JAK) Inhibitors

This compound serves as a building block in the synthesis of many JAK inhibitors . JAK inhibitors are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway, which is involved in cell division, death, and tumor formation processes . They have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Multi-Targeted Kinase Inhibitors

The compound has been used in the synthesis of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which have shown promising cytotoxic effects against different cancer cell lines . These compounds exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to the well-known TKI sunitinib .

Apoptosis Inducers

The compound has been used in the development of potential apoptosis inducers . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in maintaining the health of the body by eliminating old cells, unnecessary cells, and unhealthy cells. The ability to induce apoptosis in cancer cells is a key goal in the development of anticancer therapeutics .

Pharmaceutical Intermediate

It finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .

Improved Synthesis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

Development of More Potent and Effective Targeted Kinase Inhibitors (TKIs)

In the pursuit of developing more potent and effective TKIs, this compound has been used in the synthesis of new compounds .

properties

IUPAC Name

4-chloro-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOMYVNTKCHMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=NC=N2)Cl)CC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545668
Record name 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

103026-14-8
Record name 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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